

# Physical and chemical properties of Methyl 2-cyano-3-methylbut-2-enoate

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## Compound of Interest

Compound Name: Methyl 2-cyano-3-methylbut-2-enoate

Cat. No.: B1295657

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## An In-depth Technical Guide to Methyl 2-cyano-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-cyano-3-methylbut-2-enoate**, a valuable intermediate in organic synthesis. This document outlines its key characteristics, synthesis, and spectroscopic profile to support its application in research and development.

## Core Physical and Chemical Properties

**Methyl 2-cyano-3-methylbut-2-enoate**, with the CAS number 6666-75-7, is a colorless to pale yellow liquid.<sup>[1]</sup> It is characterized by the presence of a nitrile group and a methyl ester functionality, making it a reactive and versatile building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> While detailed experimental data for all physical properties are not readily available in the literature, the following tables summarize the known and estimated values.

Table 1: Physical Properties of **Methyl 2-cyano-3-methylbut-2-enoate**

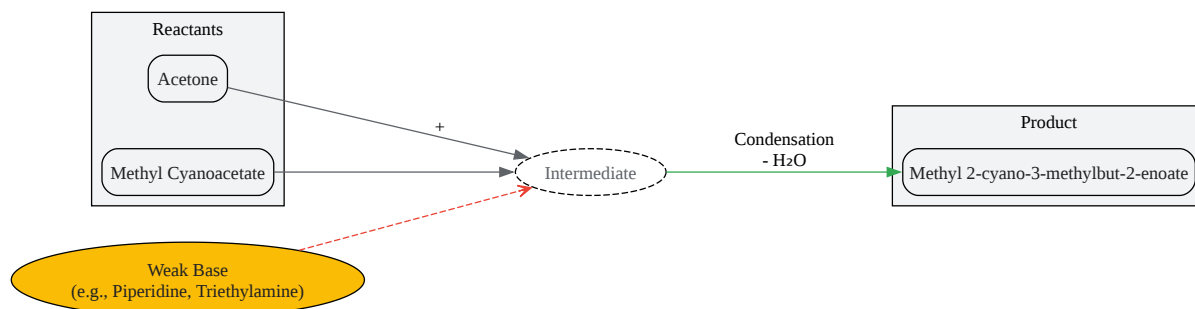
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	139.15 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	93.4 °C (pressure not specified)	[3]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]	-

Table 2: Chemical Identifiers

Identifier	Value
CAS Number	6666-75-7
InChI	InChI=1S/C7H9NO2/c1-5(2)6(4-8)7(9)10-3/h1-3H3
SMILES	<chem>CC(=C(C#N)C(=O)OC)C</chem>

## Synthesis of Methyl 2-cyano-3-methylbut-2-enoate

The primary synthetic route to **Methyl 2-cyano-3-methylbut-2-enoate** is the Knoevenagel condensation of acetone with methyl cyanoacetate. This reaction involves the nucleophilic addition of the active methylene group of methyl cyanoacetate to the carbonyl group of acetone, followed by dehydration to yield the  $\alpha,\beta$ -unsaturated product. The reaction is typically catalyzed by a weak base.



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Caption: Knoevenagel condensation for the synthesis of **Methyl 2-cyano-3-methylbut-2-enoate**.

## Experimental Protocol: Knoevenagel Condensation

While a specific, detailed protocol for the synthesis of **Methyl 2-cyano-3-methylbut-2-enoate** is not extensively documented, a general procedure based on similar Knoevenagel condensations can be adapted. The following is a representative protocol:

Materials:

- Acetone
- Methyl cyanoacetate
- A weak base catalyst (e.g., piperidine or triethylamine)
- Solvent (e.g., ethanol, water, or solvent-free)
- Hydrochloric acid (for neutralization)

- Ethyl acetate (for extraction)

#### Procedure:

- In a round-bottom flask, a mixture of the aldehyde or ketone (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst (e.g., 20 mol% KOH in water) is prepared.[\[4\]](#)
- The reaction mixture is stirred at a specified temperature (e.g., 75 °C) for a set duration (e.g., 20 minutes), with the progress monitored by Thin Layer Chromatography (TLC).[\[4\]](#)
- Upon completion, the reaction is quenched, often by the addition of an acid like hydrochloric acid.[\[4\]](#)
- The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate.[\[4\]](#)
- The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
- Purification of the product can be achieved by methods such as flash column chromatography.

Microwave-assisted synthesis has also been shown to be an effective method for Knoevenagel condensations, often leading to higher yields and shorter reaction times.[\[5\]](#)

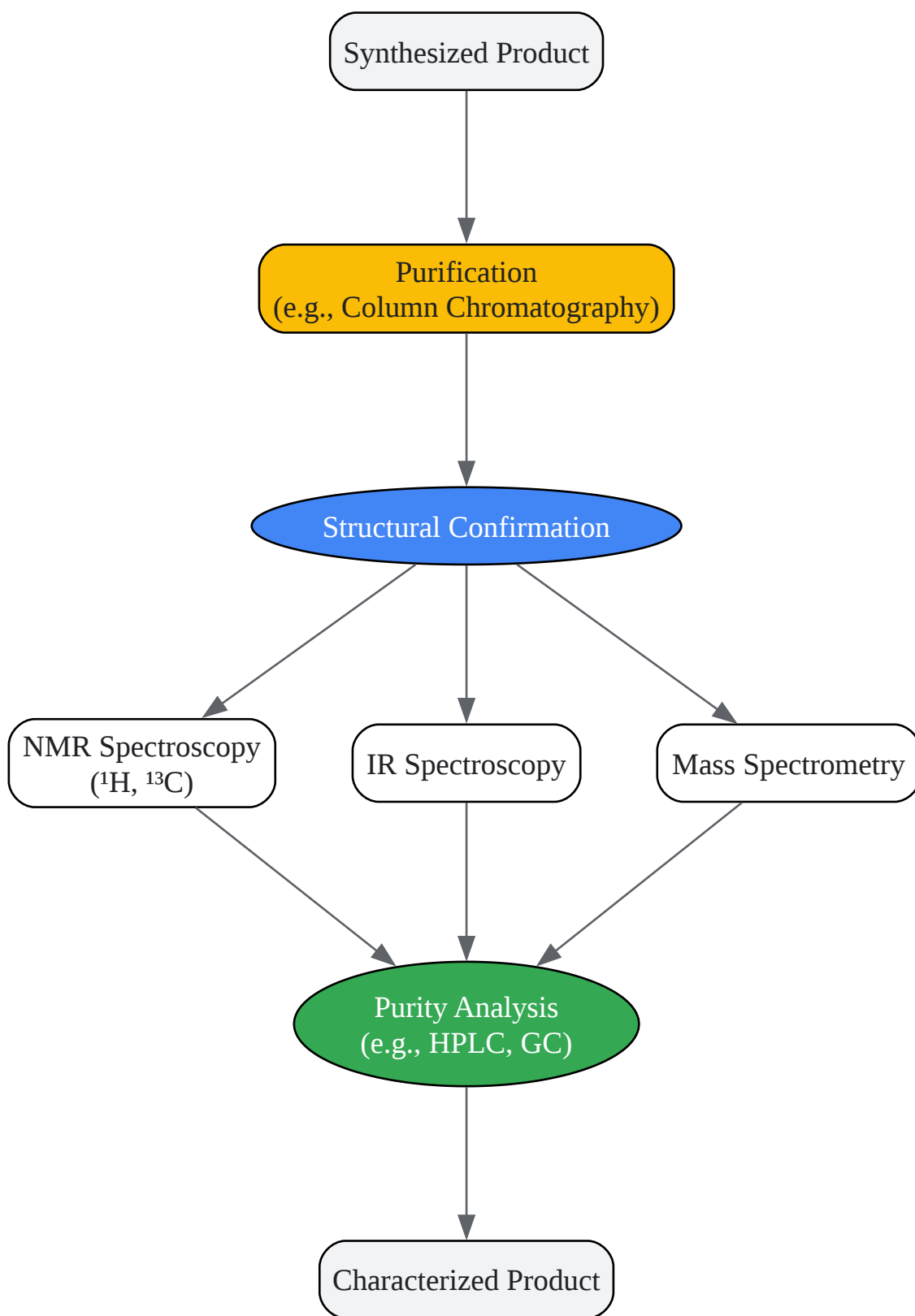
## Spectroscopic Data

Detailed spectroscopic data for **Methyl 2-cyano-3-methylbut-2-enoate** is limited. The following data is based on closely related analogs and predicted values.

Table 3: Estimated Spectroscopic Data

Technique	Expected Chemical Shifts / Absorption Bands
$^1\text{H}$ NMR	Signals corresponding to two methyl groups on the double bond, a methyl ester group, and a vinylic proton are expected. Based on analogs, the methyl protons on the double bond would likely appear as singlets, and the methyl ester protons as a singlet.
$^{13}\text{C}$ NMR	Expected peaks include those for the nitrile carbon, the carbonyl carbon of the ester, the two carbons of the C=C double bond, and the carbons of the three methyl groups. The nitrile carbon typically appears around 115-120 ppm, and the carbonyl carbon around 160-170 ppm. <a href="#">[6]</a>
IR Spectroscopy	Characteristic absorption bands would include a strong C $\equiv$ N stretch (around 2225 $\text{cm}^{-1}$ ), a strong C=O stretch from the ester (around 1720 $\text{cm}^{-1}$ ), and a C=C stretch (around 1640 $\text{cm}^{-1}$ ). <a href="#">[1]</a>

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like **Methyl 2-cyano-3-methylbut-2-enoate**.



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Caption: General workflow for the characterization of a synthesized organic compound.

## Safety and Handling

**Methyl 2-cyano-3-methylbut-2-enoate** should be handled with appropriate safety precautions in a well-ventilated area. As with many nitrile-containing compounds, it may be harmful if inhaled, ingested, or in contact with skin. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Applications in Research and Drug Development

**Methyl 2-cyano-3-methylbut-2-enoate** serves as a versatile intermediate in organic synthesis. The presence of multiple functional groups—a nitrile, an ester, and a carbon-carbon double bond—allows for a variety of chemical transformations. It can be a precursor for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized structures that are of interest in medicinal chemistry and materials science.[1] Its utility as an analytical standard for HPLC has also been noted.[2]

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